molecular formula C11H19N3O2 B2898470 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 949835-66-9

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2898470
CAS No.: 949835-66-9
M. Wt: 225.292
InChI Key: OXYGSILBZGKBBL-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a cyclohexane-fused hydantoin (imidazolidine-2,4-dione) core. The 3-aminopropyl substituent at the N3 position introduces a primary amine functional group, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or ionic interactions. This underscores the versatility of the spirohydantoin scaffold in drug discovery .

Properties

IUPAC Name

3-(3-aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c12-7-4-8-14-9(15)11(13-10(14)16)5-2-1-3-6-11/h1-8,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYGSILBZGKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation: Cyclohexane-1,3-dione Derivatives

The synthesis often begins with cyclohexane-1,3-dione, which undergoes condensation with urea or thiourea to form the hydantoin core. For example:

  • Hydantoin Formation :
    Cyclohexane-1,3-dione reacts with urea in acetic acid under reflux to yield 1,3-diazaspiro[4.5]decane-2,4-dione.
    $$
    \text{Cyclohexane-1,3-dione} + \text{Urea} \xrightarrow{\text{AcOH, Δ}} \text{1,3-Diazaspiro[4.5]decane-2,4-dione}
    $$
    Yield: 60–70%.
  • Side-Chain Introduction :
    The 3-aminopropyl group is introduced via nucleophilic substitution. The hydantoin’s nitrogen is alkylated using 3-bromopropylamine hydrobromide in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF):
    $$
    \text{1,3-Diazaspiro[4.5]decane-2,4-dione} + \text{Br(CH}2\text{)3NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
    $$
    Yield: 45–55%.

Alternative Route: Nitroamine Cyclization

A second approach leverages nitroamine intermediates for spirocycle formation:

  • Nitroamine Synthesis :
    Reaction of tert-butanesulfinyl-protected amines with nitroalkanes yields nitroamine derivatives.
  • Deprotection and Cyclization :
    Acidic removal of the sulfinyl group (HCl/MeOH) followed by neutralization with NaHCO$$3$$ induces spontaneous cyclization to form the spiro framework.
    $$
    \text{Nitroamine Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Ammonium Chloride} \xrightarrow{\text{NaHCO}
    3} \text{Spiro Hydantoin}
    $$
    Yield: 70–80%.

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis emphasizes cost efficiency:

  • Continuous Flow Reactors : Enhance heat transfer and reaction homogeneity, reducing side products.
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) may accelerate alkylation steps, though specific data remain proprietary.

Comparative Analysis of Synthetic Routes

Method Key Steps Reagents/Conditions Yield (%) Purity (%)
Hydantoin Alkylation 1. Hydantoin formation
2. N-alkylation
AcOH, K$$2$$CO$$3$$, DMF 45–55 >95
Nitroamine Cyclization 1. Nitroamine synthesis
2. Cyclization
HCl/MeOH, NaHCO$$_3$$ 70–80 >98

The nitroamine route offers superior yields and purity but requires handling hazardous intermediates (e.g., nitro compounds).

Mechanistic Insights and Side Reactions

  • Competitive Alkylation : Without rigorous temperature control (<50°C), over-alkylation at both nitrogen sites occurs, necessitating chromatographic purification.
  • Racemization Risks : High pH during cyclization may epimerize chiral centers, though the target compound’s symmetric spiro structure mitigates this.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, including analgesia and modulation of pain pathways .

Comparison with Similar Compounds

Structure–Activity Relationship (SAR) Trends

Substituent Polarity: Amide or amine groups (e.g., 3-aminopropyl) enhance solubility and target engagement, while hydrophobic aryl groups (e.g., phenylpiperazinyl) improve receptor binding .

Positional Effects : Methyl groups at the 6-position of the spirohydantoin core optimize hypoglycemic activity, likely due to steric or electronic modulation .

Functional Group Impact : Sulfonamide derivatives underperform in anticonvulsant activity compared to amides, suggesting metabolic instability or reduced blood-brain barrier penetration .

Biological Activity

3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known by its CAS number 949835-66-9, is a compound with potential biological activity that has garnered interest in various fields of research. This article focuses on its biological properties based on existing literature and research findings.

  • Molecular Formula : C13H23N3O2
  • Molecular Weight : 253.34 g/mol
  • Structure : The compound features a spiro structure, which is significant for its biological interactions.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential pharmacological effects.

Anticancer Properties

Some studies suggest that spirocyclic compounds can influence cancer cell proliferation and apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death . Further investigation into the specific effects of this compound on cancer cell lines is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR of diazaspiro compounds is crucial for optimizing their biological activity. Modifications to the amino group or the spiro structure can significantly affect their binding affinity and efficacy against target proteins or receptors . This insight can guide future synthetic efforts to enhance the compound's therapeutic potential.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that spiro compounds could inhibit key enzymes involved in bacterial metabolism. This inhibition could be a pathway through which this compound exerts its antimicrobial effects .
  • Pharmacological Screening : In pharmacological assays, related compounds have shown promise as inhibitors of specific biological pathways relevant to disease mechanisms. For example, spiro compounds have been screened for their ability to modulate the mitochondrial permeability transition pore (mPTP), which is critical in myocardial infarction treatment .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against Gram-positive bacteria
AnticancerModulation of cancer cell proliferation
Enzyme InhibitionInhibition of bacterial metabolic enzymes

Q & A

Q. What are the key considerations for synthesizing 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione?

The synthesis of spirocyclic compounds like this requires precise control of reaction parameters:

  • Temperature and Solvent Choice : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used to facilitate cyclization while minimizing side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts such as unreacted amines or dimerized species .
  • Yield Optimization : Stepwise addition of reagents and inert atmosphere (N₂/Ar) can improve yields by reducing oxidation or hydrolysis .

Q. How can the structural identity of this compound be confirmed?

Methodological approaches include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity and amine proton environments. For example, the spiro carbon typically appears as a singlet in ¹³C NMR .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the spiro[4.5]decane core. Key metrics (e.g., bond angles, torsion angles) should align with similar structures (Table 1) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₃H₂₀N₃O₂⁺ requires m/z 262.1556) .

Table 1 : Comparative Crystallographic Data for Spirocyclic Analogs

Compounda (Å)b (Å)c (Å)β (°)Space Group
3-(4-Chlorophenylsulfonyl)-8-methyl analog6.1717.4615.1494.46P21/c
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dioneN/AN/AN/AN/AN/A

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for spirocyclic analogs?

Discrepancies in bioactivity (e.g., anticonvulsant vs. cytotoxic effects) may arise from:

  • Structural Variations : Minor substituent changes (e.g., 8-oxa vs. 8-methyl groups) alter binding affinity to targets like GABA receptors. Computational docking studies (AutoDock Vina) can predict interactions .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or exposure times may skew results. Validate findings using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) .

Q. What methodologies are recommended for assessing environmental persistence of this compound?

Advanced ecological studies should include:

  • Degradation Kinetics : HPLC-MS to track half-life in simulated environmental matrices (soil/water) under UV exposure .
  • Toxicity Profiling : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays to evaluate aquatic impact .
  • Bioaccumulation Potential : LogP calculations (e.g., using ChemAxon) and in silico predictions via EPI Suite™ .

Q. How should researchers address analytical challenges when working with rare or poorly characterized analogs?

Strategies include:

  • Synthetic Validation : Reproduce known derivatives (e.g., 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) analog) to cross-validate spectral libraries .
  • Hybrid Characterization : Combine LC-MS/MS fragmentation patterns with DFT-calculated IR spectra to confirm novel structures .
  • Collaborative Data Sharing : Leverage platforms like PubChem to upload and compare experimental data (e.g., melting points, solubility) .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., solubility discrepancies), systematically vary parameters (pH, temperature) and use statistical tools (ANOVA) to identify confounding variables .
  • Safety Protocols : For lab-scale handling, employ fume hoods, nitrile gloves, and HEPA filters to mitigate inhalation/contact risks, especially with aziridine-containing precursors .

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